molecular formula C14H21N3O B4578580 N-(1-propyl-4-piperidinyl)isonicotinamide

N-(1-propyl-4-piperidinyl)isonicotinamide

Cat. No. B4578580
M. Wt: 247.34 g/mol
InChI Key: CKSKTRGPHVCKNC-UHFFFAOYSA-N
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Description

“N-(1-propyl-4-piperidinyl)isonicotinamide” is a derivative of isonicotinamide . Isonicotinamide is the amide form of isonicotinic acid and is an isomer of nicotinamide . It is soluble in water, ethanol, DMSO, methanol, chloroform, and dioxane .


Synthesis Analysis

The synthesis of “N-(1-propyl-4-piperidinyl)isonicotinamide” involves the replacement of the phenethyl chain of fentanyl with different functional groups, such as alkyl . The compound is a colorless crystalline solid with a yield of 61% .


Molecular Structure Analysis

The molecular formula of “N-(1-propyl-4-piperidinyl)isonicotinamide” is C17H26N2O . The compound’s structure includes a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms .


Chemical Reactions Analysis

Piperidines, including “N-(1-propyl-4-piperidinyl)isonicotinamide”, play a significant role in the pharmaceutical industry. They are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Physical And Chemical Properties Analysis

“N-(1-propyl-4-piperidinyl)isonicotinamide” is a colorless crystalline solid . It has a melting point of 89-90°C . The compound is likely soluble in various solvents, similar to its isonicotinamide base .

Scientific Research Applications

Poly (ADP-ribose) Polymerase (PARP) Inhibition

Predictive Two-Dimensional QSAR Models

Supramolecular Assemblies and Molecular Switches

Future Directions

Piperidines are important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines, including “N-(1-propyl-4-piperidinyl)isonicotinamide”, is an important task of modern organic chemistry . Future research may focus on the discovery and biological evaluation of potential drugs containing the piperidine moiety .

properties

IUPAC Name

N-(1-propylpiperidin-4-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-2-9-17-10-5-13(6-11-17)16-14(18)12-3-7-15-8-4-12/h3-4,7-8,13H,2,5-6,9-11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSKTRGPHVCKNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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